molecular formula C9H14N4O3 B3197749 4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine CAS No. 1006568-46-2

4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine

Cat. No.: B3197749
CAS No.: 1006568-46-2
M. Wt: 226.23 g/mol
InChI Key: WUUOYCBAZSXMST-UHFFFAOYSA-N
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Description

Overview of Heterocyclic Scaffolds in Organic Synthesis

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, form the backbone of a vast array of natural and synthetic molecules. Their structural diversity and ability to engage in various chemical interactions make them indispensable in organic synthesis.

Pyrazole (B372694), a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a prominent scaffold in chemical and pharmaceutical development. researchgate.netproquest.com Pyrazole and its derivatives are recognized for their remarkable diversity in biological activities, serving as multipurpose lead compounds in drug discovery. researchgate.netresearcher.lifeglobalresearchonline.net Researchers have demonstrated that compounds containing the pyrazole nucleus exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, analgesic, and anticancer activities. proquest.comnbinno.com Beyond pharmaceuticals, pyrazole derivatives are also key intermediates in the synthesis of agrochemicals like herbicides and fungicides, and in the development of advanced functional materials such as polymers and organic light-emitting diodes (OLEDs). nbinno.com

Morpholine (B109124) is a six-membered saturated heterocycle containing both an amine and an ether functional group. researchgate.net This scaffold is frequently employed in medicinal chemistry due to its favorable physicochemical, metabolic, and biological properties. nih.gov The inclusion of a morpholine ring in a molecule can improve its pharmacokinetic profile, for instance by enhancing solubility and the ability to cross the blood-brain barrier. nih.govacs.org The morpholine moiety is a versatile and readily accessible synthetic building block that can increase biological potency and bestow desirable drug-like characteristics upon a molecule. nih.gov It is considered a privileged structure in drug design, appearing in numerous approved and experimental therapeutic agents. nih.govresearchgate.net

Rationale for Academic Investigation of Nitro-Substituted Pyrazole-Morpholine Conjugates

The academic pursuit of hybrid molecules like 4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine stems from a strategy known as molecular hybridization. This approach involves covalently linking two or more pharmacophores (structural units responsible for a compound's biological activity) to create a new molecule with a potentially enhanced or novel activity profile.

The rationale for investigating this specific conjugate includes:

Synergistic Effects: Combining the well-established biological activities of the pyrazole scaffold with the favorable pharmacokinetic properties of the morpholine motif. researchgate.netnih.gov

Modulation of Electronic Properties: The nitro group (NO2) is a potent electron-withdrawing group. Its placement on the pyrazole ring significantly alters the electronic landscape of the molecule. This modification can influence the compound's reactivity and its ability to interact with biological targets. nih.gov

Exploration of New Chemical Space: Synthesizing and characterizing novel molecular architectures expands the library of available compounds for screening in drug discovery and materials science. The unique spatial and electronic arrangement of the pyrazole, morpholine, and nitro groups creates a distinct chemical entity whose properties cannot be simply extrapolated from its individual components. nih.gov

Synthetic Precursors: Nitro-substituted heterocycles often serve as versatile intermediates in organic synthesis, as the nitro group can be converted into other functional groups, such as amines, allowing for further structural diversification. mdpi.com

Structural Elucidation Challenges and Advanced Methodologies for the Chemical Compound

Determining the precise and unambiguous structure of a molecule like this compound presents several challenges, primarily related to isomerism. The substitution pattern on the pyrazole ring must be confirmed, as the ethylmorpholine and nitro groups can potentially be attached at different positions.

Advanced analytical methodologies are essential to overcome these challenges and provide a definitive structural characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for mapping the connectivity of the molecule. nih.gov The chemical shifts and coupling patterns of the protons and carbons provide detailed information about the local environment of each atom, which is crucial for distinguishing between isomers. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural evidence for compounds that can be crystallized. bohrium.com It yields precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state, resolving any ambiguities regarding the positions of substituents. mdpi.com

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound and can reveal structural information through the analysis of its fragmentation patterns. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, with the nitro group (NO₂) exhibiting characteristic strong absorption bands. researchgate.net

Computational Chemistry: Theoretical methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental techniques. These calculations can predict the most stable isomer, optimize molecular geometry, and analyze electronic properties, providing deeper insight into the compound's structure. mdpi.comresearchgate.net

The following table presents representative crystallographic data for a related morpholine-substituted pyrazole compound, illustrating the type of precise structural information obtained from X-ray analysis.

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.6945(2)
b (Å)7.9693(2)
c (Å)12.2466(3)
α (°)108.6230(10)
β (°)93.3450(10)
γ (°)97.8130(10)

Data for a coumarin-derived 1,2-pyrazole with a morpholine substitution, as reported in scientific literature. bohrium.com This serves as an example of data obtained through X-ray crystallography for a structurally similar compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(3-nitropyrazol-1-yl)ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c14-13(15)9-1-2-12(10-9)4-3-11-5-7-16-8-6-11/h1-2H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUOYCBAZSXMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10725777
Record name 4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006568-46-2
Record name 4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Studies of 4 2 3 Nitro 1h Pyrazol 1 Yl Ethyl Morpholine

Reactivity of the Nitro Functional Group

The nitro group is the most reactive site in the molecule, profoundly influencing the chemical properties of the pyrazole (B372694) ring and serving as a handle for a variety of chemical transformations.

The conversion of the nitro group on the pyrazole ring to an amino group is a fundamental and widely utilized transformation, providing a gateway to a diverse array of further functionalized derivatives. This reduction can be accomplished through several synthetic methodologies, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation offers a clean and efficient method for this transformation. Typical conditions involve the use of catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. The reaction generally proceeds to completion, affording the corresponding 3-amino-1H-pyrazole derivative in high yield.

Chemical reduction provides a broad spectrum of reagents suitable for the conversion of the nitro group. Stannous chloride (SnCl₂) in an acidic medium, such as hydrochloric acid, or in a solvent like ethanol, is a classic and effective method for this reduction. Another common reagent is sodium dithionite (B78146) (Na₂S₂O₄), which offers a metal-free alternative and can proceed under mild conditions. Iron powder in the presence of an acid like acetic acid or ammonium (B1175870) chloride is also a viable and cost-effective option.

The reduction of nitroaromatics is understood to proceed through a series of intermediates. uni-muenchen.de The initial step involves the formation of a nitroso derivative, which is then further reduced to a hydroxylamine (B1172632). Subsequent reduction of the hydroxylamine yields the final amino product. Under certain conditions, these intermediates can be isolated or can participate in condensation reactions, leading to the formation of azoxy or azo compounds. uni-muenchen.deresearchgate.netgoogle.com

Table 1: Selected Methods for the Reduction of Nitropyrazoles to Aminopyrazoles

Reducing Agent/System Catalyst/Additive Solvent Temperature Yield (%) Reference(s)
H₂ 10% Pd/C Ethanol Room Temp. High masterorganicchemistry.com
SnCl₂·2H₂O HCl Ethanol Reflux Good masterorganicchemistry.comnih.gov
Na₂S₂O₄ - Aq. DMF Mild High google.comsemanticscholar.orgscholaris.ca
Fe Powder Acetic Acid Ethanol/Water Reflux Good nih.gov

The strong electron-withdrawing nature of the nitro group significantly activates the pyrazole ring towards nucleophilic aromatic substitution (SNAr). This effect is most pronounced when there are multiple nitro groups on the ring or when a good leaving group is present. In such cases, a nucleophile can displace a nitro group or another leaving group.

For instance, in studies on dinitropyrazoles, it has been demonstrated that one of the nitro groups can be selectively displaced by various nucleophiles. N-substituted 3,4-dinitropyrazoles undergo regioselective substitution of the 3-nitro group when treated with sulfur, oxygen, or nitrogen nucleophiles. researchgate.net Similarly, the nitro group at the C5 position of N-substituted trinitropyrazoles is susceptible to substitution. uni-muenchen.de This reactivity highlights the capacity of the nitro group to render the carbon atoms of the pyrazole ring sufficiently electrophilic to be attacked by nucleophiles. While there is no direct leaving group other than the nitro group itself at the 3-position of 4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine, this inherent reactivity is a key feature of the nitropyrazole core.

Chemoselectivity becomes a critical consideration when other reducible or reactive functional groups are present in the molecule. The reduction of the nitro group can often be achieved selectively in the presence of other functionalities. For example, sodium dithionite is known for its ability to chemoselectively reduce a nitro group in the presence of an aldehyde or ester group. semanticscholar.org

Regioselectivity is particularly relevant in pyrazoles bearing multiple nitro groups. In 3,4-dinitropyrazoles, nucleophilic attack preferentially occurs at the C3 position, leading to the displacement of the 3-nitro group. researchgate.net The specific substituent at the N1 position can influence which nitro group is more readily displaced in trinitropyrazole systems. uni-muenchen.de In the case of reducing dinitropyrazole derivatives, it is possible to selectively reduce one nitro group over the other, depending on the reagents and reaction conditions, which can lead to the synthesis of various aminonitropyrazole isomers. mdpi.com

Chemical Behavior of the Pyrazole Ring System

The pyrazole ring in this compound is aromatic, but its reactivity is heavily modulated by the deactivating effect of the C3-nitro group and the substituent at the N1 position.

In general, pyrazoles undergo electrophilic aromatic substitution, typically at the C4 position. rrbdavc.org However, the presence of a strong electron-withdrawing group like the nitro group at the C3 position deactivates the pyrazole ring towards electrophilic attack. wikipedia.orgmsu.edu Consequently, electrophilic aromatic substitution reactions on this system require harsh conditions.

Further nitration of 3-nitropyrazole is possible but requires strong nitrating agents like a mixture of concentrated nitric and sulfuric acids. The reaction can lead to the formation of 3,4-dinitropyrazole. google.comresearchgate.net The synthesis of 3,5-dinitropyrazole from 3-nitropyrazole has also been reported, typically involving an N-nitration followed by rearrangement. google.com Halogenation, another common electrophilic substitution, is also challenging on the deactivated 3-nitropyrazole ring but can be achieved under specific conditions, usually targeting the 4-position. researchgate.net Friedel-Crafts alkylation and acylation reactions are generally not feasible on such a strongly deactivated ring system. rrbdavc.org

Table 2: Electrophilic Nitration of 3-Nitropyrazole

Nitrating Agent Solvent/Medium Product Reference(s)
Conc. H₂SO₄ / Conc. HNO₃ - 3,4-Dinitropyrazole google.com
HNO₃ / Acetic Anhydride (B1165640) Acetic Acid 1,3-Dinitropyrazole (rearranges to 3,5-Dinitropyrazole) google.com

In an unsubstituted 1H-pyrazole, the N1 nitrogen is acidic and can be deprotonated to form a nucleophilic pyrazolate anion, while the N2 nitrogen is basic and pyridine-like. In this compound, the N1 position is already substituted with the morpholinoethyl group. The remaining pyrazole nitrogen, N2, possesses a lone pair of electrons and can act as a nucleophile.

However, the electron-withdrawing effect of the C3-nitro group reduces the basicity and nucleophilicity of the N2 atom compared to an unsubstituted pyrazole. mdpi.com Despite this deactivation, the N2 nitrogen can still participate in reactions such as alkylation, though it may require more forcing conditions. For instance, N-alkylation of 3-nitropyrazole with alkyl halides can occur, leading to the formation of N-alkyl-3-nitropyrazolium salts. The regioselectivity of alkylation on N-unsubstituted pyrazoles (N1 vs. N2) is a well-studied area and is influenced by steric and electronic factors of the substituents on the ring and the nature of the alkylating agent and reaction conditions. researchgate.netnih.govacs.org In the case of this compound, any reaction at the N2 position would lead to the formation of a quaternary pyrazolium (B1228807) salt.

Tautomerism and Prototropic Equilibria within the Pyrazole Moiety

The pyrazole ring is a five-membered aromatic heterocycle characterized by the presence of two adjacent nitrogen atoms. A key feature of N-unsubstituted pyrazoles is their ability to exhibit annular prototropic tautomerism, a phenomenon where a proton can migrate between the two ring nitrogen atoms. researchgate.netmdpi.com This dynamic equilibrium is influenced by various factors, including the nature and position of substituents on the ring, the solvent, and temperature. mdpi.com

In the case of this compound, the pyrazole ring is substituted at the 3-position with a strong electron-withdrawing nitro group. Theoretical and experimental studies on substituted pyrazoles have established that the position of the tautomeric equilibrium is significantly governed by the electronic character of the substituents. cdnsciencepub.com Generally, the tautomer where the N-H proton is located on the nitrogen atom further away from the electron-withdrawing group is favored. cdnsciencepub.com For a 3-substituted pyrazole, this would be the 1H,5-substituted tautomer. Conversely, electron-donating groups tend to favor the tautomer where the N-H group is closer. cdnsciencepub.com

For 3-nitropyrazole, two primary tautomeric forms can exist: 3-nitro-1H-pyrazole and 5-nitro-1H-pyrazole. The presence of the nitro group, a potent σ- and π-withdrawing substituent, stabilizes the conjugate base by delocalizing the negative charge. Computational studies and NMR spectroscopy have been employed to investigate these equilibria in various nitropyrazoles. nih.govnih.gov It has been shown that for 3(5)-nitropyrazoles, the equilibrium can be solvent-dependent, but the 3-nitro tautomer is often a significant contributor or the dominant species in solution. nih.gov

The proton exchange process in pyrazoles is typically an intermolecular event, as the energy barrier for an intramolecular proton shift is considerably high (around 50 kcal/mol). researchgate.netmdpi.com Solvent molecules can play a crucial role in facilitating this intermolecular proton transfer. mdpi.com The rapid interconversion between tautomers at room temperature often leads to averaged signals in NMR spectroscopy, making it challenging to observe individual tautomers unless the temperature is lowered significantly. mdpi.comgoogle.com

The specific substitution pattern in this compound involves an N-alkylation, which locks the pyrazole ring into the 1-substituted form. However, understanding the tautomeric preferences of the parent 3-nitropyrazole is crucial as it dictates the regioselectivity of the initial N-alkylation synthesis step. The reaction of 3-nitropyrazole with an appropriate ethylmorpholine electrophile would yield two potential isomers: the 1,3-substituted product (the title compound) and the 1,5-substituted isomer. The ratio of these products is dependent on the reaction conditions and the inherent tautomeric equilibrium of the 3-nitropyrazole starting material.

Table 1: Factors Influencing Tautomeric Equilibrium in Substituted Pyrazoles

FactorInfluence on EquilibriumExampleReference
Substituent Electronics Electron-withdrawing groups (e.g., -NO₂) favor the tautomer with the proton on the nitrogen further away.In 3-nitro-1H-pyrazole-5-carboxylate, the tautomer with the N-H at position 1 and nitro at position 3 is preferred. cdnsciencepub.com
Solvent Polarity The dielectric constant of the medium can modulate the energy gap between tautomers, sometimes shifting the equilibrium.For some aminopyrazoles, tautomeric equilibrium is observed in DMSO but not in less polar chloroform (B151607) or more polar methanol. cdnsciencepub.com
Intermolecular Interactions Hydrogen bonding with the solvent or self-association can stabilize one tautomeric form over another.In the solid state, pyrazoles often form dimers or trimers through hydrogen bonds, locking them into a specific tautomeric form. nih.gov
Temperature Lowering the temperature can slow the rate of proton exchange, allowing for the observation of individual tautomers by NMR.Low-temperature NMR studies have been used to determine tautomeric equilibrium constants for phenylpyrazoles. nih.gov

Reactivity of the Morpholine (B109124) Heterocycle

The morpholine ring in this compound is a saturated heterocycle containing both an ether and a secondary amine functionality (in its parent form). In the title compound, the nitrogen is tertiary, having been alkylated. This nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic, and thus it represents the primary site of reactivity for this moiety.

The tertiary amine of the morpholine ring is susceptible to attack by a wide range of electrophiles. This reactivity allows for further functionalization of the molecule. A common reaction for tertiary amines is quaternization, which involves the reaction with an alkyl halide or another suitable alkylating agent to form a quaternary ammonium salt. cdnsciencepub.comnih.gov

For this compound, reaction with an alkyl halide (R-X), such as methyl iodide (CH₃I), would be expected to yield the corresponding N-alkyl-N-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]morpholinium salt.

Reaction Scheme: this compound + R-X → [R-N(CH₂CH₂-Py-NO₂)(CH₂CH₂)₂O]⁺ X⁻

The rate and success of this reaction depend on the nature of the alkylating agent (R-X) and the reaction conditions. The formation of the quaternary salt introduces a permanent positive charge, which significantly alters the physical properties of the compound, such as its solubility and melting point. nih.gov Studies on the quaternization of substituted morpholines have shown that the stereochemical outcome can be influenced by the substituents on the ring, with a preference for axial attack of the alkylating agent in chair-like conformations. cdnsciencepub.com

Table 2: Representative N-Functionalization Reactions of Morpholine Derivatives

Reaction TypeReagent (Electrophile)Product TypeGeneral UtilityReference
Quaternization Alkyl Halides (e.g., CH₃I, C₂H₅Br)Quaternary Ammonium SaltsModifying solubility, creating ionic liquids, antimicrobial agents. cdnsciencepub.comnih.gov
N-Oxidation Peroxy acids (e.g., m-CPBA), H₂O₂Morpholine N-oxidesSynthetic intermediates, co-oxidants.N/A
Reaction with Acyl Halides Acetyl chloride, Benzoyl chloride(Not applicable for tertiary amine)N/AN/A
Reaction with Michael Acceptors α,β-Unsaturated ketones/esters(Not applicable for tertiary amine)N/AN/A

While the morpholine ring is generally stable, it can undergo ring-opening reactions under specific, often harsh, conditions. These transformations typically require cleavage of a C-N or a C-O bond.

One potential pathway is through oxidative cleavage. For instance, visible light-promoted oxidative cleavage of C(sp³)–C(sp³) bonds in N-aryl morpholine derivatives has been reported, using O₂ as the terminal oxidant. google.com This reaction leads to the formation of formate (B1220265) ester derivatives. Applying this to the title compound would be speculative but could potentially lead to cleavage of the C2-C3 or C5-C6 bonds of the morpholine ring.

Another approach to morpholine ring synthesis, which can be conceptually reversed for ring-opening, involves the S(N)2-type opening of activated aziridines with haloalcohols, followed by intramolecular cyclization. nih.gov This suggests that under certain conditions, particularly with activation of the ring nitrogen or oxygen, the morpholine ring could be susceptible to nucleophilic attack, leading to cleavage. For example, conversion of the ether oxygen into a better leaving group or activation of a C-N bond could facilitate ring-opening. However, such reactions are not common for simple N-alkyl morpholines and would likely require specialized reagents.

Rearrangements of the morpholine scaffold itself are uncommon without significant activation or the presence of specific functional groups that can facilitate such processes. The saturated nature of the ring imparts a high degree of stability.

Interplay of Functional Groups and Cascade Reactions within the Compound

The electron-withdrawing nature of the 3-nitropyrazole moiety will decrease the basicity and nucleophilicity of the morpholine nitrogen compared to a simple N-alkylethylmorpholine. This is due to an inductive (-I) effect transmitted through the ethyl bridge. While the effect diminishes with distance, it can still modulate the reactivity of the morpholine nitrogen in quaternization or other reactions.

Conversely, the morpholine moiety can influence the pyrazole ring. For instance, in nucleophilic aromatic substitution (S(N)Ar) reactions on highly activated pyrazole rings (e.g., dinitro- or trinitropyrazoles), morpholine can act as a nucleophile to displace a nitro group. researchgate.net While an intramolecular S(N)Ar reaction in the title compound is unlikely due to the unfavorable ring size that would be formed, this demonstrates the potential for interaction.

Cascade reactions involving the intact molecule have not been specifically reported. However, the bifunctional nature of the compound could be exploited in synthesis. For example, a reaction could be designed where the morpholine nitrogen acts as an internal base to facilitate a transformation on a side chain attached to another position of the pyrazole ring. Alternatively, a reaction initiated on the pyrazole ring, such as reduction of the nitro group to an amino group, would create a new nucleophilic center. This new amine could then potentially participate in a cascade cyclization with the morpholine part of the molecule or an external reagent, leading to more complex heterocyclic systems.

Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations for transformations of this compound are not available in the reviewed literature. However, the mechanisms for the key potential transformations can be inferred from studies on analogous systems.

Mechanism of N-Quaternization: The quaternization of the morpholine nitrogen with an alkyl halide (R-X) is a classic S(N)2 reaction.

The nucleophilic nitrogen atom of the morpholine ring attacks the electrophilic carbon atom of the alkyl halide.

This occurs via a backside attack, leading to the formation of a new C-N bond and the simultaneous cleavage of the C-X bond.

The transition state involves a trigonal bipyramidal geometry at the carbon atom being attacked.

The final product is a quaternary morpholinium salt with the halide as the counter-ion.

Mechanism of Pyrazole Tautomerism: As mentioned in section 3.2.3, the proton transfer is an intermolecular process.

A solvent molecule or another pyrazole molecule (acting as a base) abstracts the proton from one of the pyrazole nitrogen atoms.

A second solvent molecule or pyrazole molecule (acting as an acid) then protonates the other pyrazole nitrogen atom.

This results in the formation of the tautomeric isomer. This process is typically fast at room temperature, leading to a dynamic equilibrium. mdpi.com

Potential Nitro Group Reduction: A common transformation for nitroaromatic compounds is the reduction of the nitro group. This can proceed through various mechanisms depending on the reducing agent.

Catalytic Hydrogenation (e.g., H₂, Pd/C): The reaction occurs on the surface of the metal catalyst. The nitro group is sequentially reduced, likely through nitroso and hydroxylamine intermediates, to the corresponding amino group (3-amino-1H-pyrazole derivative).

Chemical Reduction (e.g., Sn/HCl, Na₂S₂O₄): These reactions involve a series of single-electron transfer (SET) steps. For example, with a metal in acid, the metal is oxidized, and the electrons are transferred to the nitro group, which is sequentially protonated and dehydrated to yield the amine.

Understanding these fundamental mechanisms is essential for predicting the reactivity of this compound and for designing synthetic pathways to new derivatives.

Theoretical and Computational Investigations of 4 2 3 Nitro 1h Pyrazol 1 Yl Ethyl Morpholine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can accurately predict molecular geometries, electronic structures, and energy landscapes, offering insights that are often complementary to experimental data.

Density Functional Theory (DFT) has become a principal tool in computational chemistry for studying the molecular and electronic structures of organic compounds. researchgate.netresearchgate.netnih.gov DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), can provide a detailed picture of the optimized geometry of 4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine.

Theoretical calculations would likely show that the pyrazole (B372694) ring is planar, a characteristic feature of aromatic heterocyclic systems. The nitro group attached to the pyrazole ring will influence the electronic distribution and geometry of the ring. The C-NO2 bond is expected to have some degree of double bond character, and the nitro group itself will be nearly coplanar with the pyrazole ring to maximize electronic delocalization.

The morpholine (B109124) ring is expected to adopt a stable chair conformation. researchgate.netacs.org This conformation minimizes steric strain and is the most common arrangement for six-membered saturated heterocyclic rings. The ethyl linker provides flexibility, allowing for various spatial arrangements of the pyrazole and morpholine rings relative to each other. The bond lengths and angles within the molecule are influenced by the hybridization of the atoms and the presence of electron-withdrawing and electron-donating groups.

Below is an illustrative data table of optimized geometrical parameters for the key structural fragments of this compound, as would be predicted from DFT calculations.

ParameterBond/AnglePredicted Value
Bond Length (Å)C-N (pyrazole)1.34 - 1.38
N-N (pyrazole)1.35
C-NO21.45
N-O (nitro)1.22
C-C (ethyl)1.54
C-N (ethyl-morpholine)1.47
C-O (morpholine)1.43
Bond Angle (°)C-N-N (pyrazole)104 - 112
O-N-O (nitro)125
C-C-N (ethyl linker)110
Dihedral Angle (°)C-C-N-C (pyrazole-ethyl)~180 (anti) or ~60 (gauche)

Ab initio methods, which are based on first principles without empirical parameterization, can be employed to explore the conformational and energy landscapes of this compound. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide highly accurate energy calculations for different conformers.

A potential energy surface scan, performed by systematically rotating the dihedral angles of the ethyl linker, would reveal the most stable conformations and the energy barriers between them. It is anticipated that the extended (anti) conformation of the ethyl linker would be a low-energy state, minimizing steric hindrance between the bulky pyrazole and morpholine rings. Gauche conformations, where the rings are closer, might also represent local energy minima, potentially stabilized by weak intramolecular interactions.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for understanding the three-dimensional arrangement of atoms in a molecule and how this arrangement affects its properties and interactions.

The conformational preferences of this compound are primarily dictated by the rotational freedom around the single bonds of the ethyl linker. The two key dihedral angles determine the relative orientation of the 3-nitropyrazole and morpholine rings.

Steric repulsion between the hydrogen atoms on the ethyl chain and the atoms of the heterocyclic rings plays a significant role in defining the conformational landscape. The bulky nature of both the nitropyrazole and morpholine rings will likely lead to a preference for conformations where these two groups are positioned far from each other. The chair conformation of the morpholine ring is energetically favorable over the boat or twist-boat conformations. researchgate.netacs.org

While steric repulsion is a dominant factor, intramolecular interactions can also influence the conformational preferences. Weak hydrogen bonds, such as a C-H···O or C-H···N interaction between the ethyl linker and the oxygen or nitrogen atoms of the morpholine or nitropyrazole rings, could stabilize certain gauche conformations.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is key to understanding its reactivity. Reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of how a molecule will interact with other chemical species.

Key electronic properties and reactivity descriptors for this compound would include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the oxygen atoms of the nitro group and the morpholine ring. Regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

Global Reactivity Descriptors: These include electronegativity (χ), chemical hardness (η), and global softness (S). These descriptors provide a general measure of the molecule's reactivity.

Local Reactivity Descriptors (Fukui Functions): These functions indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. For this compound, the nitropyrazole ring is expected to be the primary site for nucleophilic attack due to the strong electron-withdrawing effect of the nitro group.

An illustrative table of calculated electronic properties and reactivity descriptors is presented below.

PropertyDescriptionPredicted Value Range
HOMO EnergyHighest Occupied Molecular Orbital Energy-7.0 to -8.0 eV
LUMO EnergyLowest Unoccupied Molecular Orbital Energy-2.0 to -3.0 eV
HOMO-LUMO GapEnergy difference between HOMO and LUMO4.0 to 6.0 eV
Dipole MomentMeasure of the molecule's overall polarity4.0 to 6.0 Debye
Electronegativity (χ)Tendency to attract electrons4.5 to 5.5 eV
Chemical Hardness (η)Resistance to change in electron distribution2.0 to 3.0 eV

Frontier Molecular Orbitals (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, one would expect the electron-withdrawing nitro group on the pyrazole ring to significantly lower the energy of the LUMO, enhancing its electrophilic character. The morpholine moiety, with its lone pairs on the nitrogen and oxygen atoms, would contribute significantly to the HOMO. A quantitative analysis would require specific calculations to determine these energy levels and the resulting energy gap.

Table 1: Hypothetical Frontier Molecular Orbital Properties (Note: This table is for illustrative purposes only, as specific data is unavailable in the literature.)

ParameterExpected Value RangePredicted Implication
EHOMO-6 to -8 eVModerate electron-donating capability
ELUMO-2 to -4 eVStrong electron-accepting capability
HOMO-LUMO Gap (ΔE)3 to 5 eVIndicates moderate to high stability

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while positive potential regions (colored blue) are prone to nucleophilic attack.

For this compound, the MEP map would likely show a strong negative potential around the oxygen atoms of the nitro group and the morpholine ring, indicating these as primary sites for interaction with electrophiles. Conversely, a positive potential would be expected around the hydrogen atoms and potentially near the pyrazole ring, influenced by the nitro group.

Nucleophilicity and Electrophilicity Indices of Reactive Centers

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated from HOMO and LUMO energies. These indices provide a quantitative measure of a molecule's reactivity. A high electrophilicity index, for instance, characterizes a strong electrophile.

Local reactivity indices, such as Fukui functions, would be necessary to pinpoint the most reactive atoms within the molecule for both nucleophilic and electrophilic attacks. It is anticipated that the carbon atoms of the pyrazole ring and the nitrogen of the morpholine ring would be key reactive centers, but specific calculations are needed for confirmation.

Computational Studies on Reaction Mechanisms

Transition State Analysis for Key Synthetic Steps

The synthesis of this compound likely involves the N-alkylation of 3-nitropyrazole with a suitable morpholinoethyl halide. Computational analysis of this reaction would involve locating the transition state structure for the nucleophilic substitution step. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict reaction rates and explore the feasibility of different synthetic routes.

Prediction of Reaction Pathways and Regioselectivity

N-alkylation of 3-nitropyrazole can potentially lead to two different isomers, as the pyrazole ring has two nitrogen atoms. Computational modeling can predict the regioselectivity of this reaction by comparing the activation energies for the reaction pathways leading to each isomer. The pathway with the lower activation energy would correspond to the major product. Such studies are crucial for optimizing synthetic procedures to maximize the yield of the desired product.

Advanced Spectroscopic and Structural Elucidation Principles

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles for Heterocyclic Structures

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds. For complex heterocyclic systems, advanced 1D and 2D NMR experiments are often required to resolve overlapping signals and unambiguously assign the structure. semanticscholar.orgresearchgate.net

While standard ¹H and ¹³C NMR provide initial structural information, more sophisticated 1D techniques are necessary for a complete analysis.

Distortionless Enhancement by Polarization Transfer (DEPT): This technique is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. uvic.ca A series of experiments (DEPT-45, DEPT-90, and DEPT-135) are run. A DEPT-90 spectrum shows only CH signals. uvic.ca A DEPT-135 spectrum shows positive signals for CH and CH₃ groups and negative signals for CH₂ groups. uvic.ca For 4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine, DEPT would be crucial for distinguishing the CH₂ groups of the ethyl linker and the morpholine (B109124) ring from the CH groups of the pyrazole (B372694) ring.

1D Nuclear Overhauser Effect Spectroscopy (NOESY-1D): This experiment detects spatial proximity between protons. Irradiating a specific proton signal can lead to an enhancement of signals from other protons that are close in space (typically within 5 Å), regardless of whether they are coupled through bonds. ipb.pt This is particularly useful for determining stereochemistry and conformation. For the target molecule, 1D-NOESY could elucidate the spatial relationship between the protons on the pyrazole ring and those on the adjacent ethyl group.

2D NMR experiments correlate signals across two frequency axes, providing a wealth of information about connectivity that is often impossible to obtain from 1D spectra alone. researchgate.net

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are neighbors in a spin system. This would be used to trace the connectivity within the ethyl linker and the morpholine ring, and to confirm the coupling between the two protons on the pyrazole ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. nih.gov Each cross-peak in the spectrum represents a C-H bond, making it a powerful tool for assigning carbon signals based on their known proton assignments. youtube.com

Nuclear Overhauser Effect Spectroscopy (NOESY): Like its 1D counterpart, the 2D NOESY experiment identifies protons that are close in space. researchgate.net Cross-peaks connect protons that have a through-space dipole-dipole interaction. This is essential for determining the preferred conformation of the molecule, such as the orientation of the morpholine ring relative to the pyrazole moiety.

Table 1: Expected 2D NMR Correlations for this compound

ExperimentCorrelated NucleiInformation GainedExpected Key Correlations
COSY¹H - ¹HJ-coupled protons (2-3 bonds)- Pyrazole H-4 ↔ Pyrazole H-5
  • Ethyl H-α ↔ Ethyl H-β
  • Morpholine ring protons
  • HSQC¹H - ¹³CDirectly bonded C-H pairs (¹JCH)- Pyrazole H-4 ↔ Pyrazole C-4
  • Pyrazole H-5 ↔ Pyrazole C-5
  • All ethyl and morpholine C-H pairs
  • HMBC¹H - ¹³CLong-range C-H coupling (²JCH, ³JCH)- Ethyl H-α ↔ Pyrazole C-1, Morpholine C-N
  • Pyrazole H-5 ↔ Pyrazole C-3 (Nitro-substituted)
  • Morpholine protons ↔ other Morpholine carbons
  • NOESY¹H - ¹HThrough-space proximity- Ethyl H-α ↔ Pyrazole H-5
  • Protons across the morpholine ring (e.g., axial-axial)
  • For particularly complex molecules or for studying reaction mechanisms, isotopic labeling can be employed. wikipedia.org Atoms such as ¹²C or ¹⁴N can be replaced with their NMR-active isotopes, ¹³C and ¹⁵N, respectively.

    Nitrogen-15 (¹⁵N) labeling is especially advantageous for nitrogen-rich heterocycles. The common ¹⁴N isotope has a quadrupole moment that often leads to broad, difficult-to-detect NMR signals. stackexchange.com In contrast, ¹⁵N has a spin of 1/2, resulting in sharp signals. stackexchange.com Synthesizing this compound with ¹⁵N-labeled precursors would allow for direct observation of the nitrogen environments using ¹⁵N NMR or ¹H-¹⁵N correlation experiments (like HMBC). This would provide unambiguous confirmation of the nitrogen positions in both the pyrazole and morpholine rings and offer insights into their electronic environments. thieme-connect.de

    Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification Principles

    Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule. sci-hub.st These techniques are complementary; FT-IR measures the absorption of infrared radiation by bonds with a changing dipole moment, while Raman spectroscopy measures the inelastic scattering of light from bonds with a changing polarizability. spectroscopyonline.com

    Each functional group within this compound has characteristic vibrational frequencies that can be used for its identification.

    Nitro Group (NO₂): The nitro group is readily identified by two strong, characteristic stretching vibrations in the FT-IR spectrum.

    Asymmetric stretch (ν_as): Typically appears in the range of 1560-1500 cm⁻¹. nih.gov

    Symmetric stretch (ν_s): Appears in the range of 1360-1300 cm⁻¹. nih.gov

    Pyrazole Ring: The pyrazole ring exhibits several characteristic vibrations.

    C=N stretching: Expected around 1620-1520 cm⁻¹.

    N-N stretching: Generally found in the 1410-1380 cm⁻¹ region. nih.gov

    C-H stretching (aromatic): Appears above 3000 cm⁻¹.

    Morpholine Ring: The morpholine moiety is characterized by vibrations involving its C-O-C and C-N-C linkages.

    C-O-C asymmetric stretching: A strong, prominent band typically observed around 1140-1070 cm⁻¹.

    C-N stretching: Found in the 1240-1180 cm⁻¹ region. asianpubs.org

    C-H stretching (aliphatic): Appears in the 3000-2800 cm⁻¹ range. asianpubs.org

    Table 2: Principal Vibrational Modes for this compound

    Functional MoietyVibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity (IR)
    Nitro (NO₂)Asymmetric Stretch1560 - 1500Strong
    Nitro (NO₂)Symmetric Stretch1360 - 1300Strong
    PyrazoleC-H Stretch3150 - 3050Medium
    PyrazoleC=N Stretch1620 - 1520Medium-Strong
    MorpholineC-H Stretch2980 - 2840Strong
    MorpholineC-O-C Asymmetric Stretch1140 - 1070Strong

    Vibrational spectroscopy is highly sensitive to the local environment and conformation of a molecule. acs.org Different conformers of a molecule can give rise to distinct vibrational spectra, with subtle shifts in band positions or changes in intensity. mdpi.comrsc.org For this compound, the flexibility of the ethyl linker and the potential for different ring conformations of the morpholine (e.g., chair, boat) could be studied. nih.gov For example, the chair conformation is generally the most stable for morpholine. nih.gov Comparing the experimental FT-IR and Raman spectra with theoretical spectra calculated for different possible conformations (using methods like Density Functional Theory, DFT) can help identify the most stable conformer in the solid state or in solution. asianpubs.org Changes in the fingerprint region (below 1500 cm⁻¹) are particularly indicative of conformational variations.

    Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis Principles

    Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, with a molecular formula of C₉H₁₄N₄O₃, the exact molecular weight is 226.23 g/mol chemscene.com. This information is fundamental in its mass spectrometric analysis.

    To analyze a compound by mass spectrometry, it must first be ionized. The choice of ionization technique is crucial and depends on the analyte's properties.

    Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar and thermally labile molecules. Given the presence of nitrogen and oxygen atoms, this compound is expected to have sufficient polarity to be amenable to ESI. In positive ion mode, the molecule would likely be protonated to form the pseudomolecular ion [M+H]⁺ at m/z 227.237. This is consistent with methodologies used for similar heterocyclic compounds.

    Electron Ionization (EI): This is a hard ionization technique that involves bombarding the molecule with high-energy electrons, leading to extensive fragmentation. While this can provide detailed structural information, the molecular ion peak (M⁺) at m/z 226.23 may be weak or absent due to the molecule's instability under these conditions. The resulting mass spectrum would be a complex pattern of fragment ions.

    Ionization TechniquePredicted IonPredicted m/zCharacteristics
    Electrospray Ionization (ESI)[M+H]⁺227.237Soft ionization, strong molecular ion peak
    Electron Ionization (EI)M⁺226.23Hard ionization, extensive fragmentation, potentially weak molecular ion peak

    Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion or pseudomolecular ion) to obtain structural information. The fragmentation pattern is predictable based on the compound's structure, with cleavage occurring at the weakest bonds.

    For this compound, the fragmentation of the [M+H]⁺ ion would likely involve the cleavage of the ethylmorpholine side chain and fragmentation of the morpholine and pyrazole rings. Key predicted fragmentation pathways include:

    Cleavage of the C-N bond between the ethyl group and the morpholine ring, leading to the formation of a morpholinium ion and a neutral loss.

    Fragmentation of the morpholine ring , a common pathway for morpholine-containing compounds, which can result in characteristic fragment ions.

    Loss of the nitro group (-NO₂) or parts of it , which is a typical fragmentation for nitroaromatic compounds.

    Cleavage of the bond between the ethyl chain and the pyrazole ring .

    The study of pyrazoline derivatives has shown that the base peaks in their mass spectra often arise from the elimination of substituents. For instance, the loss of a benzoyl group has been observed as a primary fragmentation pathway in some pyrazolines nih.gov. While this compound is a pyrazole, not a pyrazoline, similar principles of fragmentation at substituent groups would apply.

    Predicted FragmentPotential Origin
    Loss of morpholine moietyCleavage of the ethyl-morpholine bond
    Loss of nitro groupFragmentation of the nitropyrazole ring
    Fragments of the morpholine ringRing opening and subsequent cleavage
    Fragments of the pyrazole ringRing cleavage

    Derivatization and Scaffold Development Based on 4 2 3 Nitro 1h Pyrazol 1 Yl Ethyl Morpholine

    Modification of the Pyrazole (B372694) Ring System

    The 3-nitropyrazole moiety of the parent compound is a key target for derivatization. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the pyrazole ring, dictating the strategies for introducing additional functional groups.

    Introduction of Additional Substituents via Electrophilic or Nucleophilic Pathways

    The pyrazole ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms. This effect is further intensified by the strongly deactivating nitro group at the C3 position. Consequently, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would require harsh conditions and are expected to proceed slowly. scribd.comwikipedia.org If substitution were to occur, it would likely be directed to the C4 position, which is the most electron-rich carbon in the 3-nitropyrazole system.

    Conversely, the nitro group activates the pyrazole ring for nucleophilic aromatic substitution (SNAr), particularly at the C4 and C5 positions. libretexts.orgacs.org A common strategy involves the introduction of a leaving group, such as a halogen, at the C4 position, which can then be displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiolates). An alternative and powerful method is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. organic-chemistry.org This reaction allows for the direct introduction of a carbanion-based substituent, typically ortho or para to the nitro group. In the case of 3-nitropyrazole, VNS reactions would preferentially occur at the C4 position, enabling the introduction of groups like chloromethylsulfone, which can be further modified. organic-chemistry.org

    Table 1: Potential Substituents on the Pyrazole Ring

    Position Reaction Type Potential Substituent Reagents
    C4 Electrophilic Halogenation -Br Br2/FeBr3 (harsch conditions)
    C4 Vicarious Nucleophilic Substitution (VNS) -CH2SO2Ph Chloromethyl phenyl sulfone, strong base
    C5 Nucleophilic Aromatic Substitution (SNAr) -OCH3 NaOCH3 (requires leaving group at C5)
    C5 Nucleophilic Aromatic Substitution (SNAr) -N(CH3)2 Dimethylamine (requires leaving group at C5)

    Cycloaddition Reactions Involving the Pyrazole Ring

    The pyrazole ring can participate in cycloaddition reactions, although its aromaticity can make it less reactive than simple alkenes. As a 1,3-dipolar species, the pyrazole system can theoretically react with dipolarophiles. researchgate.net More commonly, the C4-C5 double bond can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones or azides. wikipedia.orguchicago.educhesci.com The electron-deficient nature of the pyrazole ring in 4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine, due to the nitro group, would enhance its reactivity towards electron-rich dipoles. These reactions provide a pathway to fused heterocyclic systems, significantly increasing the structural complexity and creating novel scaffolds. For instance, a [3+2] cycloaddition with a nitrone could yield a fused isoxazolidine (B1194047) ring system. wikipedia.org

    Derivatization of the Morpholine (B109124) Moiety

    Alteration of the Ethyl Linker and its Impact on Overall Structure

    Length Modification : The linker can be shortened to a single methylene (B1212753) group or extended by incorporating additional methylene units or polyethylene (B3416737) glycol (PEG) chains. Shortening the linker would bring the pyrazole and morpholine rings closer, potentially leading to intramolecular interactions and a more rigid conformation. Lengthening it would increase flexibility and could allow the two heterocyclic moieties to bind to separate pockets in a biological target.

    Rigidity Modification : Introducing conformational constraints, such as a cyclopropane (B1198618) ring or a double bond within the linker, would reduce the number of accessible conformations. This can be advantageous in locking the molecule into a bioactive conformation, potentially increasing its potency and selectivity.

    Compositional Modification : Replacing the ethyl chain with other functional groups, such as an amide or an ether, would alter the linker's polarity and hydrogen bonding capabilities, thereby influencing properties like solubility and cell permeability.

    Table 2: Hypothetical Modifications of the Ethyl Linker and Their Predicted Impact

    Linker Modification Example Structure Predicted Impact on Properties
    Shortening (Methylene) 4-[(3-Nitro-1H-pyrazol-1-yl)methyl]morpholine Increased rigidity, potential for intramolecular H-bonding
    Lengthening (Propyl) 4-[3-(3-Nitro-1H-pyrazol-1-yl)propyl]morpholine Increased flexibility and lipophilicity
    Rigidification (Cyclopropyl) 4-[2-(3-Nitro-1H-pyrazol-1-yl)cyclopropyl]morpholine Reduced conformational freedom, locked geometry
    Compositional Change (Ether) 4-[2-(3-Nitro-1H-pyrazol-1-yloxy)ethyl]morpholine Increased polarity, potential H-bond acceptor

    Formation of Polycyclic Systems Incorporating the Morpholine Ring

    Creating polycyclic systems that include the morpholine ring can lead to novel molecular scaffolds with unique three-dimensional shapes. researchgate.netnih.gov One approach involves intramolecular cyclization reactions. For example, introducing a reactive substituent onto the morpholine ring, such as a hydroxymethyl group at the C2 position, could be followed by a cyclization reaction with a functional group on the pyrazole ring or the linker. Another strategy involves using the morpholine nitrogen in a Pictet-Spengler or Bischler-Napieralski type reaction, provided the linker is appropriately modified to include an aromatic ring that can undergo cyclization. Furthermore, bridged systems can be synthesized, for instance, by creating an ethylene (B1197577) bridge between the C2 and C6 positions of the morpholine ring, leading to a conformationally constrained bicyclic amine. researchgate.net

    Preparation of Chemical Analogues for Structure-Reactivity Relationship Studies

    An SRR study for this compound could involve synthesizing analogues where:

    Pyrazole C4-substituents are varied : A series of compounds with different small, electron-donating, and electron-withdrawing groups at the C4 position would elucidate the electronic requirements for a particular reactivity or interaction.

    The nitro group position is changed : Moving the nitro group from the C3 to the C4 position would dramatically alter the electronic properties and steric profile of the pyrazole ring.

    Linker length and rigidity are systematically altered : A matrix of analogues with linkers of varying lengths (n=1-4 methylene units) and rigidities (e.g., ethyl vs. vinyl vs. cyclopropyl) would map the optimal spatial relationship between the two heterocyclic rings.

    Morpholine ring is substituted : Introducing substituents at the C2, C3, C5, or C6 positions of the morpholine ring would explore the steric tolerance around this moiety.

    Table 3: Proposed Analogue Library for Structure-Reactivity Relationship Studies

    Analogue ID Pyrazole Modification (R1) Linker Modification (L) Morpholine Modification (R2)
    A-01 H (Parent) -(CH2)2- H
    A-02 4-Br -(CH2)2- H
    A-03 4-CN -(CH2)2- H
    A-04 4-OCH3 -(CH2)2- H
    B-01 H -CH2- H
    B-02 H -(CH2)3- H
    B-03 H -CH=CH- (trans) H
    C-01 H -(CH2)2- 2-CH3
    C-02 H -(CH2)2- 3,5-(CH3)2

    By systematically synthesizing and evaluating such libraries, a detailed understanding of how specific structural features of the this compound scaffold contribute to its chemical reactivity and other properties can be achieved.

    Research on this compound in Multi-Component Reactions Remains Undocumented

    Despite the growing interest in multi-component reactions (MCRs) for the efficient synthesis of complex molecules, a thorough review of scientific literature reveals no specific studies detailing the use of this compound as a building block in such reactions.

    MCRs are powerful tools in synthetic organic chemistry, allowing for the construction of intricate molecular architectures in a single step from three or more starting materials. These reactions are highly valued for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. The pyrazole scaffold, a key feature of the title compound, is a common target for MCRs due to its prevalence in medicinally important molecules.

    However, extensive searches of chemical databases and scholarly articles did not yield any research that specifically employs this compound as a reactant in any known multi-component reaction. The existing literature on MCRs involving pyrazoles typically focuses on the synthesis of the pyrazole ring itself from acyclic precursors, or the use of simpler pyrazole derivatives in subsequent reactions.

    Similarly, while the chemistry of nitropyrazoles and morpholine-containing compounds is well-established, the specific combination of these functionalities in the title compound has not been reported in the context of MCRs. The functional groups present in this compound, including the nitropyrazole ring and the morpholine moiety, possess reactive potential. In theory, the pyrazole ring could participate in reactions involving its C-H bonds or the nitro group, while the morpholine nitrogen offers a nucleophilic site. However, no published research has explored these possibilities within a multi-component reaction framework.

    Consequently, there are no research findings, detailed examples, or data tables to present regarding the utilization of this compound as a building block in MCRs. This particular area of synthetic chemistry appears to be an unexplored field of study.

    Future Research Directions in the Chemistry of Nitro Substituted Pyrazole Morpholine Conjugates

    Development of Green and Sustainable Synthetic Routes

    The synthesis of complex heterocyclic compounds like 4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine traditionally relies on methods that often involve hazardous solvents, harsh reaction conditions, and significant waste generation. chemistryjournals.net Future research is progressively moving towards the adoption of green chemistry principles to mitigate the environmental impact of chemical manufacturing. chemistryjournals.netnih.gov The focus is on developing synthetic pathways that are not only efficient and high-yielding but also atom-economical and environmentally benign. nih.govresearchgate.net

    Key areas for future development include:

    Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient and atom-economical. mdpi.commdpi.com The one-pot synthesis of pyrazole (B372694) derivatives is a prime example of a green approach that reduces waste and energy consumption. mdpi.com

    Alternative Solvents: A significant shift away from volatile and toxic organic solvents is underway. Research into using water, ionic liquids, or supercritical fluids as reaction media offers substantial environmental benefits. chemistryjournals.net Water is particularly attractive due to its non-toxicity and abundance. nih.gov Solvent-free conditions are also being explored to further minimize environmental impact. rsc.org

    Energy-Efficient Techniques: The use of alternative energy sources like microwave irradiation and ultrasonic assistance can dramatically reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.netnih.gov These techniques often lead to higher yields and cleaner reactions. nih.gov

    Table 1: Comparison of Traditional vs. Green Synthetic Approaches

    FeatureTraditional SynthesisGreen Synthesis
    Solvents Often volatile, toxic organic solventsWater, ionic liquids, or solvent-free conditions chemistryjournals.netrsc.org
    Efficiency Multi-step processes with intermediate isolationOne-pot, multicomponent reactions mdpi.commdpi.com
    Energy Prolonged heating with conventional methodsMicrowave or ultrasound-assisted reactions nih.gov
    Waste Significant generation of byproducts and wasteHigh atom economy, reduced waste researchgate.net

    Exploration of Novel Catalytic Systems for Compound Assembly and Transformation

    Catalysis is fundamental to modern organic synthesis, and the development of novel catalytic systems is a major frontier in the synthesis of pyrazole-morpholine conjugates. Future research will likely focus on catalysts that are efficient, selective, reusable, and environmentally friendly. nih.govresearchgate.net

    Promising catalytic avenues include:

    Heterogeneous Catalysis: Solid-supported catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for recyclability. mdpi.comnih.gov Systems like Bismuth(III) oxide on Zirconia (Bi₂O₃/ZrO₂) have demonstrated high efficiency in synthesizing pyrazole-linked compounds in aqueous media. nih.gov Similarly, heterogeneous nickel-based catalysts have been used for the one-pot synthesis of pyrazoles at room temperature and can be reused multiple times without significant loss of activity. mdpi.com

    Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing area of green chemistry. mdpi.com Organocatalysts, such as taurine (B1682933) or l-tyrosine, are often metal-free, less toxic, and readily available, making them sustainable alternatives to traditional metal catalysts for synthesizing pyranopyrazole derivatives. mdpi.comnih.gov

    Nanocatalysis: Nanoparticle-based catalysts, such as nano-ZnO, provide high surface area and enhanced catalytic activity. mdpi.com They have been successfully used for the efficient synthesis of substituted pyrazoles under green conditions. mdpi.com

    Table 2: Potential Catalytic Systems for Pyrazole-Morpholine Synthesis

    Catalyst TypeExample(s)Key Advantages
    Heterogeneous Bi₂O₃/ZrO₂, Nickel-based catalysts mdpi.comnih.govRecyclable, easy to separate, stable mdpi.comnih.gov
    Organocatalyst Taurine, l-tyrosine, Piperidine mdpi.comnih.govmdpi.comMetal-free, low toxicity, environmentally benign researchgate.net
    Nanocatalyst Nano Zinc Oxide (ZnO) mdpi.comHigh efficiency, short reaction times, high yields mdpi.com

    Advanced Mechanistic Insights into Functional Group Interconversions

    A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes, improving yields, and controlling selectivity. For nitro-substituted pyrazole-morpholine conjugates, this involves studying the formation of the pyrazole ring and the interconversion of functional groups.

    Future research in this area will likely involve:

    [3+2] Cycloaddition Studies: The formation of the pyrazole ring often proceeds through a [3+2] cycloaddition reaction. Experimental and theoretical studies are needed to elucidate the precise mechanism and regioselectivity of these transformations, especially in complex systems. nih.gov

    Copper-Catalyzed Oxidative Annulations: These reactions provide a pathway to fully substituted pyrazoles. Mechanistic experiments can help understand the role of the oxidant and the copper catalyst in controlling the reaction pathway. researchgate.net

    Protic Pyrazole Complexes: The N-H group in pyrazole ligands can play a crucial role in catalysis by acting as a proton-responsive site. mdpi.comnih.gov Mechanistic studies can clarify how this metal-ligand cooperation facilitates bond activation and transformation. mdpi.com Understanding these interactions is key to designing more efficient catalysts. nih.gov

    Potential Applications as Precursors for Advanced Organic Materials (non-biological)

    While pyrazole derivatives are widely studied for their biological activity, the unique structure of nitro-substituted pyrazole-morpholine conjugates makes them promising precursors for a range of non-biological advanced materials.

    Potential future applications include:

    Energetic Materials: The combination of a nitrogen-rich pyrazole ring and an energy-releasing nitro group is a hallmark of energetic compounds. nih.gov The high density, thermal stability, and positive oxygen balance of nitropyrazoles make them valuable targets for the development of new energetic materials. nih.gov

    Corrosion Inhibitors: Pyrazole-based compounds have shown effectiveness as corrosion inhibitors for metals like carbon steel in acidic environments. researchgate.net They function by adsorbing onto the metal surface to form a protective layer. Future research could explore the efficacy of this compound and its derivatives in this application, leveraging both experimental and computational methods to understand their performance. researchgate.net

    Azo Dyes: Pyrazole rings are versatile components in the synthesis of azo dyes. mdpi.comresearchgate.net These dyes have applications in the textile and paint industries. The specific substituents on the pyrazole-morpholine scaffold could be tuned to achieve desired color properties and stability. mdpi.com

    Table 3: Potential Non-Biological Applications

    Application AreaBasis of PotentialResearch Focus
    Energetic Materials Presence of nitro group and stable, nitrogen-rich pyrazole ring. nih.govSynthesis and characterization of detonation performance and thermal stability.
    Corrosion Inhibitors Ability of pyrazole derivatives to adsorb on metal surfaces and form a protective film. researchgate.netEvaluating inhibition efficiency on various metals through electrochemical and surface analysis techniques.
    Azo Dyes Pyrazole serves as a key structural element in various dyes. mdpi.comresearchgate.netSynthesis of novel dyes and investigation of their color properties and lightfastness.

    Synergistic Approaches Combining Computational and Experimental Chemistry

    The integration of computational chemistry with experimental studies provides a powerful tool for accelerating research and development. eurasianjournals.com This synergistic approach allows for the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new compounds and materials. researchgate.neteurasianjournals.com

    Future research directions benefiting from this synergy include:

    Molecular Modeling and DFT Calculations: Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure, stability, and reactivity of pyrazole derivatives. researchgate.netmdpi.com These methods can be used to predict the most stable tautomeric forms, understand substituent effects on reactivity, and model the interaction of inhibitor molecules with metal surfaces. researchgate.netnih.gov

    Reaction Pathway Elucidation: Computational modeling can map out potential energy surfaces for chemical reactions, identifying transition states and intermediates. nih.gov This information is invaluable for understanding why a particular product is formed and how reaction conditions can be modified to favor a desired outcome. nih.gov

    Predicting Material Properties: Before undertaking extensive laboratory synthesis, computational methods can be used to screen potential candidates for specific applications. For example, quantum chemical calculations can help predict the color of a potential dye or the energetic properties of a new compound. mdpi.comresearchgate.net This pre-screening process saves time and resources.

    By combining theoretical predictions with empirical validation, researchers can gain a more comprehensive understanding of the chemistry of nitro-substituted pyrazole-morpholine conjugates, paving the way for the efficient development of novel synthetic routes and innovative material applications. mdpi.com

    Q & A

    Q. Table 1: Optimization of Alkylation Conditions

    Reagent Ratio (Pyrazole:Chloroethylmorpholine)SolventTemperature (°C)Yield (%)
    1:1.2DMF8065
    1:1.5DMF10078
    1:2.0DMSO10072

    How is the compound characterized structurally?

    Key techniques include:

    • X-ray crystallography : Resolves bond lengths and angles (e.g., N–N bond in the pyrazole ring: ~1.34 Å) .
    • NMR spectroscopy :
      • ¹H NMR : Peaks for morpholine protons (δ 3.6–3.8 ppm) and pyrazole protons (δ 7.2–8.1 ppm) .
      • ¹³C NMR : Signals for nitro groups (~150 ppm) and trifluoromethyl groups (~120 ppm, if present) .
    • Mass spectrometry : Molecular ion peak at m/z 275.19 (C₉H₈F₃N₅O₂) .

    What methodologies are used to evaluate its biological activity?

    • In vitro assays :
      • Enzyme inhibition : Dose-dependent studies against targets like kinases or oxidoreductases (IC₅₀ values calculated) .
      • Antimicrobial screening : Agar dilution methods to determine MIC (Minimum Inhibitory Concentration) .
    • Structure-Activity Relationship (SAR) : Modifying substituents (e.g., nitro vs. trifluoromethyl groups) to correlate with activity trends .

    What are the common chemical reactions involving this compound?

    • Nucleophilic substitution : Morpholine’s oxygen or nitrogen can react with electrophiles (e.g., alkyl halides) .
    • Reduction of nitro group : Catalytic hydrogenation (H₂/Pd-C) converts –NO₂ to –NH₂, altering electronic properties .
    • Click chemistry : Azide-alkyne cycloaddition to append triazole moieties for functional diversification .

    Advanced Research Questions

    How can reaction conditions be optimized to improve yield and purity?

    • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require higher temperatures .
    • Catalyst screening : Cu(I) catalysts for regioselective Click chemistry (e.g., 1,4-triazole vs. 1,5-triazole isomers) .
    • In-line analytics : Use HPLC-MS to monitor intermediates and minimize side products .

    Q. Table 2: Impact of Catalyst on Regioselectivity

    Catalyst1,4-Triazole (%)1,5-Triazole (%)
    CuSO₄/NaAsc928
    Ru-based4555

    How to address contradictions in regioselectivity data during functionalization?

    • Computational modeling : DFT calculations predict electron density distribution to rationalize preferred reaction sites .
    • Experimental validation : Compare NMR data of products with literature (e.g., pyrazole C–H coupling constants) .

    What strategies enhance biological activity through substituent modification?

    • Electron-withdrawing groups : Nitro (–NO₂) improves stability but may reduce solubility; trifluoromethyl (–CF₃) balances lipophilicity .
    • Morpholine ring substitution : Replace oxygen with sulfur (thiomorpholine) to alter pharmacokinetics .

    Q. Table 3: Substituent Effects on Antimicrobial Activity

    Substituent (R)MIC (µg/mL) vs. S. aureus
    –NO₂8.2
    –CF₃12.5
    –OCH₃25.0

    How is computational modeling applied to study its interactions?

    • Docking simulations : Predict binding affinity to enzymes (e.g., COX-2) using AutoDock Vina .
    • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
    • QSAR models : Relate logP values to membrane permeability .

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    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine
    Reactant of Route 2
    Reactant of Route 2
    4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.